![molecular formula C20H21Cl2NO3 B12635569 (S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dichlorobiphenyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of a dichlorobiphenyl derivative with a suitable carbamoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .
Industry
In the industrial sector, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-2-oxopropan-2-yl)carbamate
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-4-oxopropan-2-yl)carbamate
Uniqueness
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both dichlorobiphenyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C20H21Cl2NO3 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
tert-butyl N-[1-[4-(3,5-dichlorophenyl)phenyl]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)26-19(25)23-18(12-24)8-13-4-6-14(7-5-13)15-9-16(21)11-17(22)10-15/h4-7,9-12,18H,8H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
ZMBCCWVVEFXSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


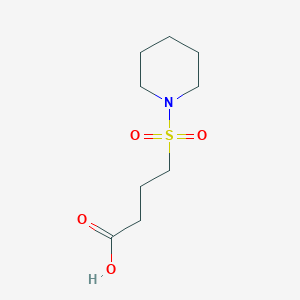
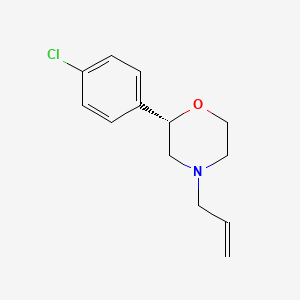

![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
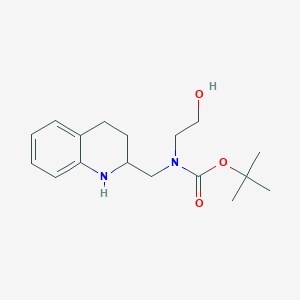
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
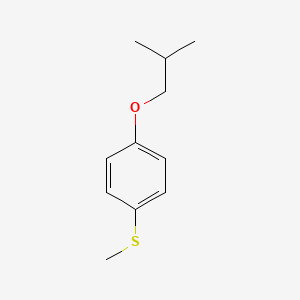
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
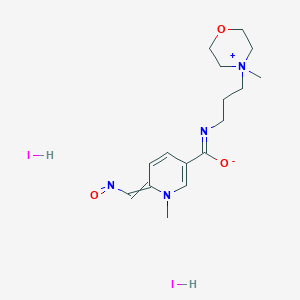
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
